molecular formula C6H3F3N2O2 B1313381 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 220880-12-6

4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No. B1313381
M. Wt: 192.1 g/mol
InChI Key: OQHVVOYDDRBQRI-UHFFFAOYSA-N
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Description

“4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a chemical compound . It’s a derivative of pyrimidine, which is an aromatic heterocyclic compound .

Scientific Research Applications

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

The synthesis of 5-carboxylic acids from various trifluoromethyl-substituted pyrimidines has been studied. One method involves the halogen/metal permutation of 4,5-dibromo-6-(trifluoromethyl)pyrimidine and 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine, followed by carboxylation (Schlosser, Lefebvre, & Ondi, 2006).

Synthesis of Trifluoromethylated Analogues

4-(Trifluoromethyl)pyrimidin-2(1H)-ones have been used to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues. This involves a Michael-like hydrocyanation process, leading to the formation of various enantiopure forms and esters of these analogues (Sukach et al., 2015).

Inorganic Crystal Engineering

In the field of inorganic crystal engineering, ligands such as 4- and 5-carboxylic acid pyrimidine have been synthesized. These ligands show robust and reliable coordination modes, demonstrating their utility in the formation of coordination complexes (Aakeröy, Desper, Levin, & Valdés-Martínez, 2006).

Postsynthetic Modification of Oligonucleotides

Research into postsynthetic modification of oligonucleotides containing 2′-deoxy-5-trifluoromethyluridine and 2′-deoxy-5-trifluoromethylcytidine has been conducted. This involves converting the trifluoromethyl group into various carboxylic acid equivalents (Ito, Yamamoto, & Hari, 2019).

3-(Polyfluoroacyl)chromones and Analogues

Studies on 3-(polyfluoroacyl)chromones and their hetero analogues have elaborated preparative access to diverse 5-salicyloyl-4-(polyfluoroalkyl)pyrimidines. These compounds serve as substrates for synthesizing 4-(polyfluoroalkyl)pyrimidine-5-carboxylic acids or pyrimidines with a benzofuran-3-yl substituent (Kotljarov et al., 2009).

properties

IUPAC Name

4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)1-10-2-11-4/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHVVOYDDRBQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469353
Record name 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

CAS RN

220880-12-6
Record name 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-trifluoromethyl-5-pyrimidine carboxylic acid benzyl ester in cyclohexene (3 mL, 30 mmole) and ethanol (9 mL) was treated with 10% palladium on carbon and the resulting mixture was heated to reflux for 1 h. The mixture was cooled to room temperature and filtered through a pad of Celite and concentrated to give a quantitative yield of a gummy, off-white solid. LR ES MS (C6H3F3N2O2): 191 (M−H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
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4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
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4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
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4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
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Reactant of Route 6
4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Citations

For This Compound
4
Citations
M Schlosser, O Lefebvre, L Ondi - 2006 - Wiley Online Library
5‐Pyrimidyllithium species are fairly stable when the metal is flanked by two electron‐withdrawing substituents such as trifluoromethyl and chlorine or bromine. Thus, the corresponding …
BB Yao, G Hsieh, AV Daza, Y Fan, GK Grayson… - … of Pharmacology and …, 2009 - ASPET
Studies demonstrating the antihyperalgesic and antiallodynic effects of cannabinoid CB 2 receptor activation have been largely derived from the use of receptor-selective ligands. Here, …
Number of citations: 98 jpet.aspetjournals.org
BB Yao, GC Hsieh, JM Frost, Y Fan… - British journal of …, 2008 - Wiley Online Library
Background and purpose: Selective cannabinoid CB 2 receptor agonists have demonstrated analgesic activity across multiple preclinical pain models. AM1241 is an indole derivative …
Number of citations: 158 bpspubs.onlinelibrary.wiley.com
MM Vögtle, AL Marzinzik - Molecules, 2005 - mdpi.com
A novel and straightforward solid-phase synthesis of malondiamides containing a free nitrogen has been developed. These intermediates, which can be directly obtained in good yield …
Number of citations: 23 www.mdpi.com

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